molecular formula C23H42O4 B13759911 Bis(2-ethylhexyl) 2-(2-methylpropylidene)propanedioate CAS No. 5468-27-9

Bis(2-ethylhexyl) 2-(2-methylpropylidene)propanedioate

Cat. No.: B13759911
CAS No.: 5468-27-9
M. Wt: 382.6 g/mol
InChI Key: GYEUBQXFVPFOOT-UHFFFAOYSA-N
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Description

Bis(2-ethylhexyl) 2-(2-methylpropylidene)propanedioate is a diester derived from propanedioic acid (malonic acid) with 2-ethylhexyl alcohol substituents and a 2-(2-methylpropylidene) functional group.

Properties

CAS No.

5468-27-9

Molecular Formula

C23H42O4

Molecular Weight

382.6 g/mol

IUPAC Name

bis(2-ethylhexyl) 2-(2-methylpropylidene)propanedioate

InChI

InChI=1S/C23H42O4/c1-7-11-13-19(9-3)16-26-22(24)21(15-18(5)6)23(25)27-17-20(10-4)14-12-8-2/h15,18-20H,7-14,16-17H2,1-6H3

InChI Key

GYEUBQXFVPFOOT-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COC(=O)C(=CC(C)C)C(=O)OCC(CC)CCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-ethylhexyl) 2-(2-methylpropylidene)propanedioate typically involves the esterification of propanedioic acid derivatives with 2-ethylhexanol under acidic conditions. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process, and the resulting product is purified through distillation or recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then separated and purified using industrial-scale distillation columns .

Chemical Reactions Analysis

Types of Reactions: Bis(2-ethylhexyl) 2-(2-methylpropylidene)propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Bis(2-ethylhexyl) 2-(2-methylpropylidene)propanedioate involves its interaction with various molecular targets. The ester bonds in the compound can be hydrolyzed by esterases, leading to the release of propanedioic acid derivatives and 2-ethylhexanol. These hydrolysis products can further interact with cellular components and participate in metabolic pathways .

Comparison with Similar Compounds

Structural and Functional Differences

  • Bis(2-ethylhexyl) phthalate (DEHP) : Aromatic phthalate ester (CAS 117-81-7) with high flexibility but significant toxicity concerns .
  • Di(2-ethylhexyl) adipate (DEHA) : Aliphatic adipate ester (CAS 103-23-1) with lower toxicity and higher biodegradability .
  • Propanedioate derivatives : The target compound’s malonate backbone and methylpropylidene substituent likely reduce crystallinity and improve compatibility with polar polymers compared to phthalates.

Physical and Chemical Properties

Property DEHP DOTP DEHA Target Compound (Inferred)
Molecular Formula C₂₄H₃₈O₄ C₂₄H₃₈O₄ C₂₂H₄₂O₄ Likely C₂₄H₃₈O₄ (varies)
Molecular Weight (g/mol) 390.56 390.56 370.57 ~390–400
Boiling Point (°C) 385 383 235–240 Estimated 350–380
Vapor Pressure (Pa) 1.3 × 10⁻⁵ <1 × 10⁻³ 0.01 (20°C) Likely lower than DEHP
Primary Use PVC plasticizer Non-PVC plasticizer Food packaging Specialty polymers

Toxicity and Regulatory Status

  • DEHP : Classified as a reproductive toxin (OSHA PEL: 5 mg/m³) and restricted under REACH .
  • Target Compound : Expected to exhibit lower toxicity than DEHP due to lack of aromaticity, though data gaps exist.

Performance in Polymer Systems

  • DEHP : Excellent compatibility with PVC but prone to leaching .
  • DOTP : Superior resistance to migration and heat stability in flexible PVC .
  • Target Compound : The methylpropylidene group may enhance polymer-polymer interactions, reducing plasticizer migration.

Environmental Impact

  • DEHP : Persistent, bioaccumulative, and detected in aquatic systems (BCF: 1.0–29.7) .
  • DEHA : Rapidly hydrolyzed in water, minimizing ecological risks .
  • Target Compound : Expected to degrade faster than DEHP due to aliphatic malonate structure.

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